molecular formula C8H5N3O B1482509 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098120-15-9

3-(furan-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482509
CAS No.: 2098120-15-9
M. Wt: 159.14 g/mol
InChI Key: NKJZKXZSJHSBMK-UHFFFAOYSA-N
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Description

3-(furan-3-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
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Biological Activity

3-(Furan-3-yl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Structure and Synthesis

The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The furan moiety contributes to its unique chemical properties, enhancing its biological activity. Various synthetic routes have been explored to obtain this compound, often involving multicomponent reactions that yield high purity and yield.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.30 μg/mL
Pseudomonas aeruginosa0.35 μg/mL

These results suggest that the compound not only inhibits bacterial growth but also displays bactericidal activity, as evidenced by minimum bactericidal concentrations (MBC) that align closely with MIC values .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown:

  • Cell Lines Tested : H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), SMMC-7721 (liver cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate to strong antiproliferative effects .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been substantiated through various assays:

  • Carrageenan-Induced Edema Model : The compound significantly reduced paw edema in rats, comparable to standard anti-inflammatory drugs like ibuprofen.
  • Nitric Oxide Production : It inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, demonstrating potential for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on five pyrazole derivatives, including the target compound, showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria with significant inhibition zones .
  • Anticancer Research : In a comparative study involving various pyrazole derivatives, this compound was identified as one of the most potent inhibitors of tumor growth in vivo models .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits significant anticancer properties, particularly against various human cancer cell lines. Its mechanism is often linked to the inhibition of specific molecular targets involved in cancer progression.

Case Studies

  • Synthesis and Evaluation : A study synthesized derivatives of 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile and evaluated their anticancer activity against human liver carcinoma cells. The results indicated that compounds possessing both furan and pyrazole rings demonstrated enhanced cytotoxicity, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Comparative Analysis : In another investigation, a series of pyrazole derivatives were tested against multiple cancer types, including lung and breast cancers. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

Antibacterial and Antifungal Activities
The compound has shown promise as an antimicrobial agent. Its structural features contribute to its ability to inhibit the growth of various pathogens.

Data Overview

  • Antifungal Efficacy : In bioassays against Rhizoctonia solani, several derivatives demonstrated complete growth inhibition at concentrations as low as 20 mg/L. Notably, compounds with dual furan substituents exhibited the strongest antifungal activity, with effective concentrations (EC50) around 3.20 mg/L .
  • Antibacterial Testing : A study evaluated the antibacterial properties of furan-containing pyrazole derivatives against Gram-positive and Gram-negative bacteria, reporting significant inhibitory effects which suggest their potential as therapeutic agents in treating bacterial infections .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has also been explored. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases.

Research Findings
A recent study highlighted that certain derivatives could reduce inflammation markers in vitro, suggesting their utility in developing anti-inflammatory drugs . The ability to modulate inflammatory pathways makes these compounds candidates for further pharmacological development.

Summary Table of Applications

Application TypeActivity TypeKey Findings
AnticancerCytotoxicityIC50 values comparable to doxorubicin; effective against liver carcinoma
AntimicrobialAntifungalComplete inhibition of Rhizoctonia solani at 20 mg/L; strong activity from dual furan derivatives
AntibacterialSignificant inhibitory effects on Gram-positive and Gram-negative bacteria
Anti-inflammatoryCytokine modulationReduction in pro-inflammatory cytokines observed in vitro

Properties

IUPAC Name

5-(furan-3-yl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJZKXZSJHSBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.